1-(4-Chloro-1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[(4-chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]urea
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Description
1-(4-Chloro-1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[(4-chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]urea is a useful research compound. Its molecular formula is C16H15Cl2N5O2S and its molecular weight is 412.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
A study by Feng et al. (2020) synthesized derivatives similar to the compound , focusing on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives. These derivatives demonstrated significant antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer treatment (Jian Feng et al., 2020).
Structural Analysis and Synthesis
Zhang et al. (2006) reported the synthesis of a closely related compound, focusing on its crystal structure. This study provides insights into the molecular structure, which is crucial for understanding the compound's interactions and potential applications (Xiaojing Zhang et al., 2006).
Optoelectronic Applications
Shkir et al. (2018) conducted a first principles study on a novel chalcone derivative, which is structurally similar to the compound of interest. The study highlighted its significant electrooptic properties, suggesting its potential in nonlinear optics and optoelectronic device fabrications (M. Shkir et al., 2018).
Gelation Studies
Kirschbaum and Wadke (1976) explored the gelation properties of a compound closely related to the one . Their findings on the gelation process and interactions with protein could provide insights into potential biomedical applications (J. Kirschbaum & D. Wadke, 1976).
Corrosion Inhibition
Dandia et al. (2013) synthesized pyrazolopyridine derivatives, akin to the compound of interest, and investigated their effect as corrosion inhibitors for mild steel. This suggests potential applications in material sciences and engineering (A. Dandia et al., 2013).
Properties
IUPAC Name |
1-(4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[(4-chlorophenyl)-methyl-oxo-λ6-sulfanylidene]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N5O2S/c1-9-13-14(18)12(8-19-15(13)23(2)21-9)20-16(24)22-26(3,25)11-6-4-10(17)5-7-11/h4-8H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYMKBOOSIQYTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)NC(=O)N=S(=O)(C)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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